molecular formula C21H20FN3O2S B11144495 2-[acetyl(benzyl)amino]-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(benzyl)amino]-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11144495
M. Wt: 397.5 g/mol
InChI Key: BFHIRMAOJGEFDI-UHFFFAOYSA-N
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Description

2-[acetyl(benzyl)amino]-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(benzyl)amino]-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-amino-5-benzyl-1,3-thiazole with acid chlorides in the presence of triethylamine in a dioxane medium . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(benzyl)amino]-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[acetyl(benzyl)amino]-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[acetyl(benzyl)amino]-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in targeted cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[acetyl(benzyl)amino]-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its thiazole core, combined with acetyl, benzyl, and fluorobenzyl groups, makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H20FN3O2S

Molecular Weight

397.5 g/mol

IUPAC Name

2-[acetyl(benzyl)amino]-N-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C21H20FN3O2S/c1-14-19(20(27)23-12-16-8-10-18(22)11-9-16)28-21(24-14)25(15(2)26)13-17-6-4-3-5-7-17/h3-11H,12-13H2,1-2H3,(H,23,27)

InChI Key

BFHIRMAOJGEFDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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